molecular formula C13H13N3O3 B6635507 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid

3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid

Cat. No. B6635507
M. Wt: 259.26 g/mol
InChI Key: NOVZDDGAUXFKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid, also known as MIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIBA is a member of the benzoic acid family and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is not fully understood. However, studies have shown that 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid has several biochemical and physiological effects. Studies have shown that 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is that it is easy to synthesize and can be produced in large quantities. 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

For the study of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid include investigating its mechanism of action, exploring its use in combination with other drugs, and exploring its potential use in other fields.

Synthesis Methods

3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is synthesized through a specific method that involves the reaction of 4-carboxybenzaldehyde with 1-methylimidazole-4-carboxamide. This reaction is catalyzed by a base, which results in the formation of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid. The synthesis of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is a relatively simple process and can be performed in a laboratory setting.

Scientific Research Applications

3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid has several potential applications in scientific research. One of the most significant applications of 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid is in the field of cancer research. Studies have shown that 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid has anti-cancer properties and can inhibit the growth of cancer cells. 3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-[[(1-methylimidazole-4-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-7-11(15-8-16)12(17)14-6-9-3-2-4-10(5-9)13(18)19/h2-5,7-8H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVZDDGAUXFKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid

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